molecular formula C14H15N3S B5503942 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea

1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea

Cat. No.: B5503942
M. Wt: 257.36 g/mol
InChI Key: GRRYGLBVMCDSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for other functional compounds.

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. Unfortunately, the specific mechanism of action for “N-(2-ethylphenyl)-N’-2-pyridinylthiourea” is not available in the sources retrieved .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. Unfortunately, the specific safety and hazard information for “N-(2-ethylphenyl)-N’-2-pyridinylthiourea” is not available in the sources retrieved .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 2-ethylphenyl isothiocyanate with 2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea can be compared with other thiourea derivatives and related compounds:

    Similar Compounds: 1-(2-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, thieno[3,4-c]pyridone, pyrido[3,4-c]pyridone.

    Uniqueness: The presence of both the 2-ethylphenyl and pyridin-2-yl groups in the same molecule provides unique steric and electronic properties, making it distinct from other thiourea derivatives.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-pyridin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-2-11-7-3-4-8-12(11)16-14(18)17-13-9-5-6-10-15-13/h3-10H,2H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRYGLBVMCDSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.